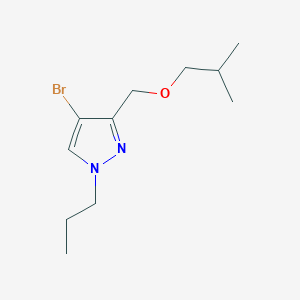
4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, an isobutoxymethyl group at position 3, and a propyl group at position 1. The molecular formula of this compound is C11H19BrN2O, and it has a molecular weight of 275.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Attachment of the isobutoxymethyl group: This step involves the reaction of the brominated pyrazole with isobutyl alcohol in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the propyl group: The final step involves the alkylation of the pyrazole nitrogen with a propyl halide, such as propyl bromide, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom at position 4 can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation reactions: The isobutoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
Substitution reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation reactions: Formation of aldehydes or carboxylic acids.
Reduction reactions: Formation of dihydropyrazoles or pyrazolines.
Scientific Research Applications
4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes .
Comparison with Similar Compounds
4-bromo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole: Similar structure but with an isopropyl group instead of a propyl group.
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group.
3-(isobutoxymethyl)-1-propyl-1H-pyrazole: Lacks the bromine atom at position 4
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
4-bromo-3-(2-methylpropoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-14-6-10(12)11(13-14)8-15-7-9(2)3/h6,9H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCJMXYIOZUIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
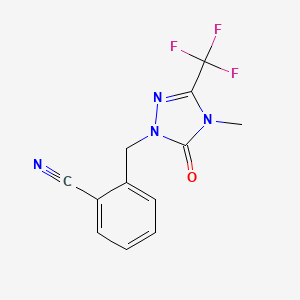
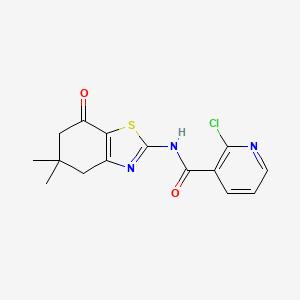
![5-ethyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2511533.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)
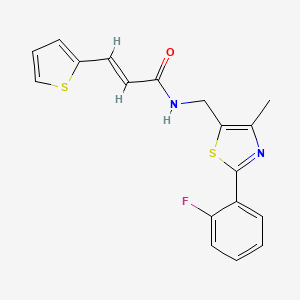
![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)
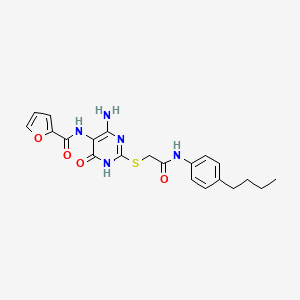
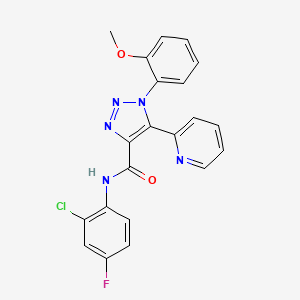
![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)
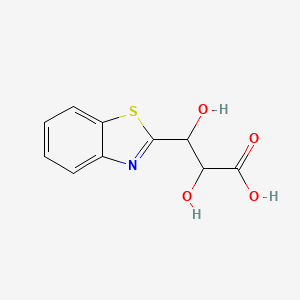

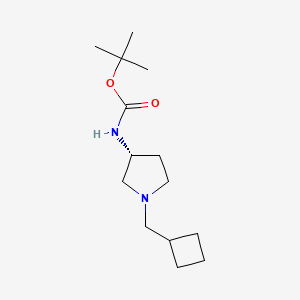
![2-Benzyl-5-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2511553.png)
![1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2511554.png)
